molecular formula C15H13N3 B14530435 1-Hydrazinylidene-2-phenyl-1H-inden-3-amine CAS No. 62325-59-1

1-Hydrazinylidene-2-phenyl-1H-inden-3-amine

Cat. No.: B14530435
CAS No.: 62325-59-1
M. Wt: 235.28 g/mol
InChI Key: GMLRUQBNSLSJBS-UHFFFAOYSA-N
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Description

1-Hydrazinylidene-2-phenyl-1H-inden-3-amine is a compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazine functional group attached to an indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydrazinylidene-2-phenyl-1H-inden-3-amine typically involves the condensation of hydrazine derivatives with indene-3-one. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then purified using recrystallization techniques to obtain the desired product in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1-Hydrazinylidene-2-phenyl-1H-inden-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Oxidized derivatives of the indene ring.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Hydrazinylidene-2-phenyl-1H-inden-3-amine involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-Imino-2-phenyl-1H-inden-3-amine: Similar structure but with an imino group instead of a hydrazone group.

    2-Phenyl-1H-indene-3-one: Lacks the hydrazone group but shares the indene ring system.

    1-Phenyl-2-(1H-indol-3-yl)ethanone: Contains a similar aromatic system but with different functional groups.

Uniqueness

1-Hydrazinylidene-2-phenyl-1H-inden-3-amine is unique due to its specific hydrazone functional group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific disciplines.

Properties

CAS No.

62325-59-1

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

3-hydrazinylidene-2-phenylinden-1-amine

InChI

InChI=1S/C15H13N3/c16-14-11-8-4-5-9-12(11)15(18-17)13(14)10-6-2-1-3-7-10/h1-9H,16-17H2

InChI Key

GMLRUQBNSLSJBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=NN)N

Origin of Product

United States

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